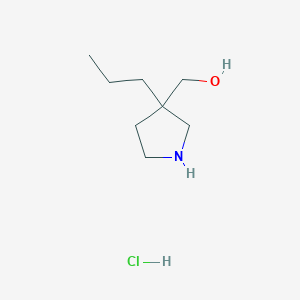
(3-Propylpyrrolidin-3-yl)methanol hydrochloride
描述
(3-Propylpyrrolidin-3-yl)methanol hydrochloride is an organic compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is known for its structural similarities to nicotine. This compound is utilized in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propylpyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of 3-propylpyrrolidine with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the desired product quality .
化学反应分析
Types of Reactions
(3-Propylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
科学研究应用
(3-Propylpyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Propylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets in the body. Due to its structural similarity to nicotine, it may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal activity. This interaction can modulate various physiological processes, making it a compound of interest in neuropharmacology.
相似化合物的比较
Similar Compounds
Nicotine: Shares structural similarities and affects nicotinic acetylcholine receptors.
3-(2-Pyridyl)pyrrolidine: Another compound with a similar pyrrolidine structure.
Uniqueness
(3-Propylpyrrolidin-3-yl)methanol hydrochloride is unique due to its specific chemical structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds.
属性
IUPAC Name |
(3-propylpyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-8(7-10)4-5-9-6-8;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJUSHZFKUOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















